silane CAS No. 114070-83-6](/img/structure/B14315003.png)
[(3,6-Dimethylhepta-2,5-dien-1-yl)oxy](trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane is an organosilicon compound characterized by the presence of a silane group bonded to a complex organic moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane typically involves the reaction of 3,6-dimethylhepta-2,5-dien-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
3,6-Dimethylhepta-2,5-dien-1-ol+Trimethylchlorosilane→(3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The silane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
(3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane has several scientific research applications:
Medicine: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which (3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form stable bonds with other molecules, facilitating the formation of complex structures. The pathways involved may include:
Covalent Bond Formation: The silane group can form covalent bonds with other functional groups, leading to the formation of stable compounds.
Catalysis: The compound can act as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
相似化合物的比较
Similar Compounds
Isophorone: A cyclic isomer of phorone, used in various industrial applications.
Uniqueness
(3,6-Dimethylhepta-2,5-dien-1-yl)oxysilane is unique due to the presence of both a silane group and a complex organic moiety, which imparts distinct chemical properties and reactivity. This combination makes it valuable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
114070-83-6 |
|---|---|
分子式 |
C12H24OSi |
分子量 |
212.40 g/mol |
IUPAC 名称 |
3,6-dimethylhepta-2,5-dienoxy(trimethyl)silane |
InChI |
InChI=1S/C12H24OSi/c1-11(2)7-8-12(3)9-10-13-14(4,5)6/h7,9H,8,10H2,1-6H3 |
InChI 键 |
MSJWLPDPBYEDCO-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC(=CCO[Si](C)(C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


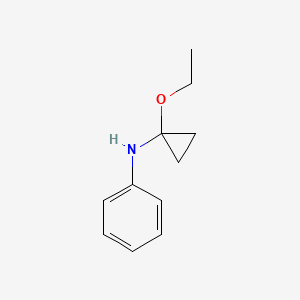

![6-Chloro-2,3-dihydro-1H-benzo[f]isoindole-1,3-diamine](/img/structure/B14314947.png)
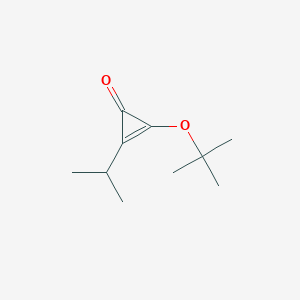

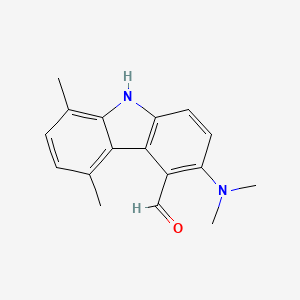

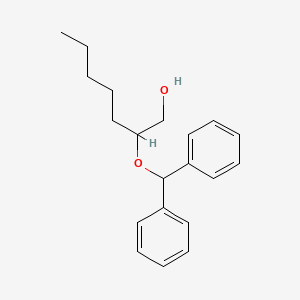
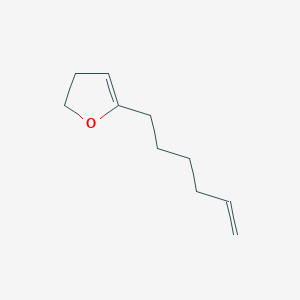
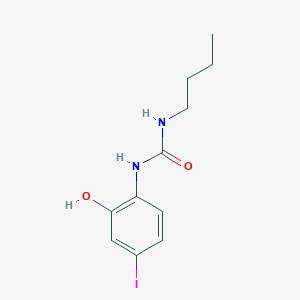
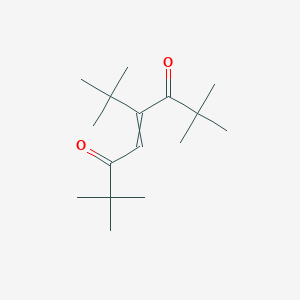

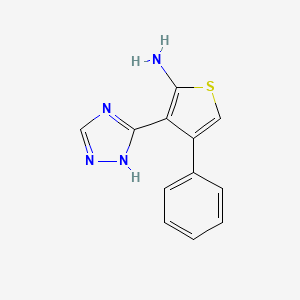
![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
